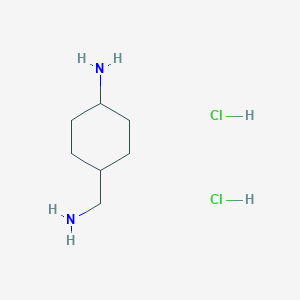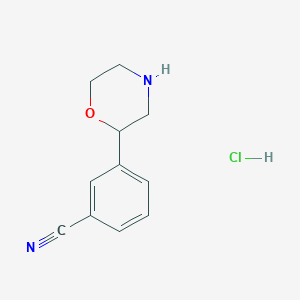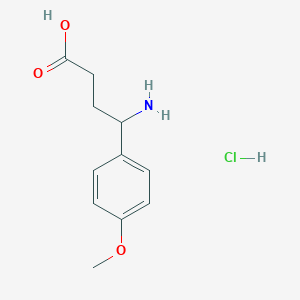
1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate is a chemical compound with the CAS Number: 1391077-73-8 . It has a molecular weight of 243.3 and its IUPAC name is 1-(tert-butyl) 2-ethyl 2-methylazetidine-1,2-dicarboxylate . It is in liquid form at room temperature .
Molecular Structure Analysis
The InChI code of the compound is 1S/C12H21NO4/c1-6-16-9(14)12(5)7-8-13(12)10(15)17-11(2,3)4/h6-8H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 243.3 . It is a liquid at room temperature . The compound is stored in a refrigerator .Scientific Research Applications
Environmental Impact and Biodegradation
Studies on the environmental impact, fate, and biodegradation of ether compounds, particularly methyl tert-butyl ether (MTBE), offer insights into the behavior of similar chemical compounds in environmental settings. MTBE, used as a gasoline additive, has been extensively researched due to its widespread environmental presence and potential health impacts. Key findings include:
- MTBE's high solubility in water and low sorption to subsurface solids, indicating its mobility in aquatic environments and the challenge it poses for groundwater contamination (Squillace et al., 1997).
- The biodegradation of MTBE under aerobic and anaerobic conditions, highlighting microbial pathways that convert MTBE to tert-butyl alcohol (TBA) and other metabolites, suggesting potential bioremediation strategies (Fiorenza & Rifai, 2003).
Chemical Synthesis and Applications
Research into the synthesis and application of various chemical compounds provides a foundation for understanding the potential uses of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate in synthetic chemistry:
- The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines highlights the importance of tert-butyl groups in facilitating the synthesis of structurally diverse compounds, potentially relevant to the synthesis and applications of this compound (Philip et al., 2020).
- The catalytic non-enzymatic kinetic resolution of racemates, including those with tert-butyl groups, underscores the significance of such chemical structures in resolving chiral compounds, which is critical for producing enantiomerically pure substances in pharmaceuticals and other applications (Pellissier, 2011).
Safety and Hazards
properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 2-methylazetidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-6-16-9(14)12(5)7-8-13(12)10(15)17-11(2,3)4/h6-8H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPDJLPHUZYXCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN1C(=O)OC(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}propanoic acid hydrochloride](/img/structure/B1377129.png)












